molecular formula C12H15Cl2NO2 B1590580 Benzyl bis(2-chloroethyl)carbamate CAS No. 72791-76-5

Benzyl bis(2-chloroethyl)carbamate

Cat. No. B1590580
CAS RN: 72791-76-5
M. Wt: 276.16 g/mol
InChI Key: OBBMVFKOKGRDGS-UHFFFAOYSA-N
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Description

Benzyl bis(2-chloroethyl)carbamate is a chemical compound with the CAS Number: 72791-76-5 . It has a molecular weight of 276.16 and its IUPAC name is benzyl bis(2-chloroethyl)carbamate .


Synthesis Analysis

The synthesis of Benzyl bis(2-chloroethyl)carbamate involves the reaction of benzyl chloroformate with bis(2-chloroethyl)amine hydrochloride in the presence of triethylamine . The reaction is carried out in dichloromethane at 0°C initially, and then at room temperature .


Molecular Structure Analysis

The molecular structure of Benzyl bis(2-chloroethyl)carbamate is represented by the formula C12H15Cl2NO2 . The InChI code for this compound is 1S/C12H15Cl2NO2/c13-6-8-15(9-7-14)12(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2 .


Physical And Chemical Properties Analysis

Benzyl bis(2-chloroethyl)carbamate is a liquid or solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C . The exact boiling point is not specified .

Scientific Research Applications

1. Controlled Release of Alkylating Agents

A study by Venkata et al. (2009) explored the synthesis and characterization of substituted benzyl N-nitrosocarbamates, aiming to design novel photolabile structures for controlled release of alkylating and crosslinking agents. This research is significant in the development of substances for controlled drug delivery systems (Venkata, Shamo, & Benin, 2009).

2. Synthesis of bis-O-alkyl Carbamates from Electrochemically Activated CO2

Forte et al. (2017) discussed the carboxylation of aliphatic and benzyl diamines with electrochemically activated CO2, leading to the synthesis of bis-O-alkyl carbamates. This process is relevant for developing sustainable and environmentally friendly chemical syntheses (Forte, Chiarotto, Richter, Trieu, & Feroci, 2017).

3. Epimeric Diamine Complexes in Asymmetric Synthesis

Lange et al. (2008) conducted comprehensive studies on benzyl-type carbamates, focusing on their use in asymmetric synthesis. The research highlights the importance of these compounds in creating highly enantioenriched secondary benzyl carbamates, which are valuable in stereoselective synthesis (Lange, Huenerbein, Wibbeling, Fröhlich, Grimme, & Hoppe, 2008).

4. Investigation of Nitrogen-Mustard-Derived Schiff Bases

Sâmia et al. (2019) investigated the cytotoxic effects of various nitrogen-mustard-derived Schiff bases, including compounds derived from bis(2-chloroethyl)amino. This research is crucial in understanding the potential of these compounds as antimelanoma drug candidates (Sâmia, Parrilha, Bertoli, Duarte, Speziali, Teixeira, Kawamura, Ferreira, & Beraldo, 2019).

5. Design of Two-Photon Polymerization Initiators

Xing et al. (2007) designed and synthesized novel chromophores as two-photon polymerization (TPP) initiators. These initiators, including benzyl carbazole derivatives, exhibit a large two-photon absorption cross-section and are significant in advancing the field of TPP (Xing, Chen, Gu, Dong, Takeyasu, Tanaka, Duan, & Kawata, 2007).

6. Application in Isoindolinone Formation

Adachi et al. (2014) explored the use of isopropyl carbamates derived from benzylamines in isoindolinone formation. This research demonstrates the potential of these compounds in organic synthesis, particularly in creating isoindolinones (Adachi, Onozuka, Yoshida, Ide, Saikawa, & Nakata, 2014).

7. Carbazole-Bearing Porous Organic Polymers for Iodine Capture

Xiong et al. (2019) developed carbazole-based porous organic polymers for efficient iodine capture. These polymers, including benzyl carbazole derivatives, demonstrate significant potential in environmental applications, especially in addressing iodine-related environmental issues (Xiong, Tang, Pan, Li, Tang, & Yu, 2019).

Safety And Hazards

Benzyl bis(2-chloroethyl)carbamate is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it should be swept up and kept in suitable, closed containers for disposal .

properties

IUPAC Name

benzyl N,N-bis(2-chloroethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2/c13-6-8-15(9-7-14)12(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBMVFKOKGRDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502306
Record name Benzyl bis(2-chloroethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl bis(2-chloroethyl)carbamate

CAS RN

72791-76-5
Record name Benzyl bis(2-chloroethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Cbz-N,N-bis(2-chloroethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

13.2 ml (92 mmol) of benzyl chloroformate are added slowly to a solution, cooled to 0° C., of 15 g (84 mmol) of bis(2-chloroethylamine) hydrochloride, 26 ml (185 mmol) of triethylamine in 200 ml of dichloromethane and 70 ml of tetrahydrofuran, stirred beforehand for 15 min and then filtered in order to remove the triethylammonium chloride. The reaction medium is stirred at ambient temperature for 18 h. After the addition of water, the reaction medium is extracted with ethyl acetate. The organic phase is dried over magnesium sulfate, filtered and evaporated. 20 g of crude residue are obtained and purified by chromatography on silica gel, elution being carried out with an 8/2 heptane/ethyl acetate mixture. 6 g (26%) of benzyl bis(2-chloroethyl)carbamate are thus obtained.
Quantity
13.2 mL
Type
reactant
Reaction Step One
Name
bis(2-chloroethylamine) hydrochloride
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WS Park, MA Jun, MS Shin, SW Kwon, SK Kang… - Journal of Fluorine …, 2009 - Elsevier
A series of triazepane derivatives such as (R)-3-amino-1-(1,2,5-triazepan-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-ones (7, 13a–p) and (R)-3-amino-1-(1,2,5-triazepan-5-yl)-4-(2,4,5-…
Number of citations: 21 www.sciencedirect.com
J Zang, F Peters, Y Cambet… - Journal of Medicinal …, 2023 - ACS Publications
Nicotinamide adenine dinucleotide phosphate oxidase isoform 2 (NOX2) is an enzymatic complex whose function is the regulated generation of reactive oxygen species (ROS). NOX2 …
Number of citations: 3 pubs.acs.org
W Lin, KG Virga, KH Kim, J Zajicek… - The Journal of …, 2009 - ACS Publications
The tert-butyl N-hydroxycarbamate-derived nitroso reagent 1 reacted with N-Cbz-protected spirocyclic diene 2 to provide spirocycloadduct 3. Here we describe the efficient conversion …
Number of citations: 23 pubs.acs.org

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